2-Fluoro-4-pentyloxybenzoic acid
Overview
Description
2-Fluoro-4-pentyloxybenzoic acid is an organic compound with the molecular formula C({12})H({15})FO(_{3}) It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the fourth position is replaced by a pentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-pentyloxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzoic acid and 1-pentanol.
Esterification: The 2-fluorobenzoic acid is first esterified with 1-pentanol in the presence of a strong acid catalyst such as sulfuric acid to form 2-fluoro-4-pentyloxybenzoate.
Hydrolysis: The ester is then hydrolyzed under basic conditions (using sodium hydroxide) to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Types of Reactions:
Substitution Reactions: The fluorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Esterification and Hydrolysis: The carboxylic acid group can participate in esterification reactions to form esters and can be hydrolyzed back to the acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Esterification: Strong acids like sulfuric acid or catalysts like p-toluenesulfonic acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzoic acids.
Esters: Pentyloxybenzoate esters.
Oxidation Products: Quinones or carboxylic acids with additional functional groups.
Reduction Products: Alcohol derivatives of the benzoic acid.
Scientific Research Applications
2-Fluoro-4-pentyloxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-pentyloxybenzoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity to certain molecular targets due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
2-Fluorobenzoic acid: Lacks the pentyloxy group, making it less hydrophobic.
4-Pentyloxybenzoic acid: Lacks the fluorine atom, affecting its reactivity and binding properties.
2-Fluoro-4-methoxybenzoic acid: Has a methoxy group instead of a pentyloxy group, influencing its solubility and reactivity.
Uniqueness: 2-Fluoro-4-pentyloxybenzoic acid is unique due to the combination of the fluorine atom and the pentyloxy group, which imparts distinct chemical and physical properties. This combination can enhance its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry and material science.
Properties
IUPAC Name |
2-fluoro-4-pentoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO3/c1-2-3-4-7-16-9-5-6-10(12(14)15)11(13)8-9/h5-6,8H,2-4,7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWVTRAEBOSRSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=C(C=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379171 | |
Record name | 2-Fluoro-4-pentyloxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203067-01-0 | |
Record name | 2-Fluoro-4-(pentyloxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203067-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-pentyloxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.